3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid
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Overview
Description
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is a chemical compound with the molecular formula C7H11NO5S and a molecular weight of 221.23 g/mol . This compound is characterized by the presence of a carboxymethyl group, a sulfanyl group, and an acetamido group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the carboxymethyl, sulfanyl, and acetamido groups. One common method involves the reaction of 2-acetamidopropanoic acid with a thiol-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-[(carboxymethyl)sulfanyl]propanoic acid: Lacks the acetamido group, making it less versatile in biological applications.
Bis(carboxymethyl)trithiocarbonate: Contains additional sulfur atoms, which can lead to different reactivity and applications.
Uniqueness
3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid is unique due to the presence of both the sulfanyl and acetamido groups, which allow it to participate in a wider range of chemical and biological interactions compared to similar compounds .
Properties
IUPAC Name |
2-acetamido-3-(carboxymethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5S/c1-4(9)8-5(7(12)13)2-14-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNOXBGFQQNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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